3,6-diamino-5-cyano-N-(2-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide
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Overview
Description
3,6-diamino-5-cyano-N-(2-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound belonging to the thienopyridine family
Preparation Methods
The synthesis of 3,6-diamino-5-cyano-N-(2-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide typically involves multicomponent reactions. One common method includes the reaction of enamino ketones with arylmethylidenecyanothioacetamides, followed by cyclization and subsequent functional group modifications . The reaction conditions often involve the use of anhydrous ethanol at room temperature, with propargyl bromide as an alkylating agent .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Scientific Research Applications
3,6-diamino-5-cyano-N-(2-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It has been identified as a selective inhibitor of plasmodial glycogen synthase kinase-3, bacterial histidine kinase autophosphorylation, heat shock protein Hsp90, and serine/threonine kinase B-Raf.
Biological Studies: It is used in studies related to TGF-βR1 modulation and inhibition of infectious prion isoform replication.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3,6-diamino-5-cyano-N-(2-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. For instance, it inhibits glycogen synthase kinase-3 by binding to its active site, thereby preventing its activity . Similarly, it modulates TGF-βR1 by interacting with its receptor sites, leading to altered signaling pathways .
Comparison with Similar Compounds
Compared to other thienopyridine derivatives, 3,6-diamino-5-cyano-N-(2-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide stands out due to its unique combination of functional groups, which confer specific biological activities. Similar compounds include:
3,6-diamino-5-cyano-N-(3-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide: Differing only in the position of the methoxy group, this compound exhibits different reactivity and biological activity.
3,6-diamino-5-cyano-4-(4-ethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide: This compound has an ethoxy group instead of a methoxy group, leading to variations in its chemical and biological properties.
Properties
Molecular Formula |
C16H13N5O2S |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
3,6-diamino-5-cyano-N-(2-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C16H13N5O2S/c1-23-11-5-3-2-4-10(11)20-15(22)13-12(18)9-6-8(7-17)14(19)21-16(9)24-13/h2-6H,18H2,1H3,(H2,19,21)(H,20,22) |
InChI Key |
QLMJTGYGIRRMPY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=C(C3=C(S2)N=C(C(=C3)C#N)N)N |
Origin of Product |
United States |
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